molecular formula C6H5NO5 B031105 2-Nitrobenzene-1,3,5-triol CAS No. 16600-92-3

2-Nitrobenzene-1,3,5-triol

Cat. No. B031105
CAS RN: 16600-92-3
M. Wt: 171.11 g/mol
InChI Key: QSVQZFVXAUGEMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecular adducts involving 2-nitrobenzene-1,3,5-triol has been explored through slow evaporation solution growth methods at ambient temperatures, showcasing the ability to form crystalline structures with specific spatial arrangements (RASAYAN Journal of Chemistry, 2022).

Molecular Structure Analysis

The molecular structure of compounds related to 2-nitrobenzene-1,3,5-triol has been extensively studied, highlighting the orientations and distances between functional groups and the aromatic ring. Structural determinations are often achieved through X-ray crystallography, offering insights into the spatial arrangements and bonding interactions within these compounds (Acta Crystallographica Section C-crystal Structure Communications, 1993).

Chemical Reactions and Properties

Research into the chemical behaviors of 2-nitrobenzene-1,3,5-triol and related compounds reveals complex photophysics and photochemistry, including detailed decay paths and interactions following UV absorption. Such studies are crucial for understanding the reactivity and potential applications of these compounds (Journal of chemical theory and computation, 2017).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns of nitrobenzene derivatives, provide valuable information on the stability and intermolecular interactions of these compounds. Techniques such as Hirshfeld surface analysis are employed to map out these interactions (Acta crystallographica. Section C, Structural chemistry, 2017).

Chemical Properties Analysis

The exploration of chemical properties such as halogen bonding and aromatic π-π stacking in derivatives of 2-nitrobenzene-1,3,5-triol reveals intricate details about the molecular interactions and reactivity patterns. These studies contribute to a deeper understanding of the compound's behavior in various chemical contexts (Acta crystallographica. Section C, Crystal structure communications, 2007).

Scientific Research Applications

  • Synthesis and Derivatives : 2-Nitrobenzene-1,3,5-triol can be chemically modified, as demonstrated by the synthesis of 1,3-Dimethoxy-2-Nitrobenzene with a yield of 75.6% by treating 2-nitrobenzene-1,3-diol with dimethyl sulfate (Zhang Chun-xia, 2011).

  • Chemical Interactions : Studies on the interactions of nitrobenzene derivatives, such as the formation of ion pairs between trioctylalkylammonium cations and rare earth-containing anions in nitrobenzene, offer insights into chemical properties and potential applications (V. Bagreev & S. O. Popov, 1985).

  • Photophysics and Photochemistry : The complex photophysics and photochemistry of nitrobenzene, including high triplet quantum yield and lack of fluorescence and phosphorescence emission, are of scientific interest (A. Giussani & G. Worth, 2017).

  • Crystal Engineering : The recognition properties of the nitro group in crystal engineering are influenced by the intrinsic electronic properties of the nitro group and the nature of the hydrogen bond donor with which it interacts (James M. A. Robinson et al., 2000).

  • Electrochemical Analysis : Techniques like differential pulse voltammetry are used for the determination of nitro-substituted aromatic compounds, providing accurate results within a 10% relative prediction error (Y. Ni, Li Wang, & S. Kokot, 2001).

  • Environmental Applications : 2-Nitrobenzene-1,3,5-triol derivatives have been studied for environmental applications, such as the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes (S. Nishino & J. Spain, 1993), and the electrochemical reduction of nitrobenzene at carbon nanotube electrodes (Yuping Li et al., 2007).

properties

IUPAC Name

2-nitrobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVQZFVXAUGEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168061
Record name 2-Nitrophloroglucinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzene-1,3,5-triol

CAS RN

16600-92-3
Record name Nitrophloroglucinol
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Record name 2-Nitrophloroglucinol
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Record name 2-Nitrophloroglucinol
Source EPA DSSTox
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Record name 2-nitrophloroglucinol
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Record name 2-NITROPHLOROGLUCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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